molecular formula C16H21ClN2O2 B11161977 1-[(3-chlorophenyl)carbonyl]-N-(propan-2-yl)piperidine-4-carboxamide

1-[(3-chlorophenyl)carbonyl]-N-(propan-2-yl)piperidine-4-carboxamide

Cat. No.: B11161977
M. Wt: 308.80 g/mol
InChI Key: HENJLQXWIDQBLH-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzoyl)-N-(propan-2-yl)piperidine-4-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a chlorobenzoyl group and an isopropyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorobenzoyl)-N-(propan-2-yl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via an acylation reaction using 3-chlorobenzoyl chloride and a suitable base.

    Attachment of the Isopropyl Group: The isopropyl group is attached through an alkylation reaction using isopropylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, using catalysts, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorobenzoyl)-N-(propan-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(3-Chlorobenzoyl)-N-(propan-2-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzoyl)-N-(propan-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorobenzoyl)-N-(propan-2-yl)piperidine-4-carboxamide: shares structural similarities with other piperidine derivatives.

    1-(3-Chlorobenzoyl)-N-(propan-2-yl)piperidine-4-carboxamide: can be compared to compounds like 1-(3-chlorobenzoyl)-N-(methyl)piperidine-4-carboxamide and 1-(3-chlorobenzoyl)-N-(ethyl)piperidine-4-carboxamide.

Uniqueness

The uniqueness of 1-(3-chlorobenzoyl)-N-(propan-2-yl)piperidine-4-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Conclusion

1-(3-Chlorobenzoyl)-N-(propan-2-yl)piperidine-4-carboxamide is a compound of significant interest due to its versatile chemical properties and potential applications in various scientific fields. Its synthesis, chemical reactions, and research applications make it a valuable subject for ongoing study and exploration.

Properties

Molecular Formula

C16H21ClN2O2

Molecular Weight

308.80 g/mol

IUPAC Name

1-(3-chlorobenzoyl)-N-propan-2-ylpiperidine-4-carboxamide

InChI

InChI=1S/C16H21ClN2O2/c1-11(2)18-15(20)12-6-8-19(9-7-12)16(21)13-4-3-5-14(17)10-13/h3-5,10-12H,6-9H2,1-2H3,(H,18,20)

InChI Key

HENJLQXWIDQBLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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